alpha-Hydroxy-N-desmethyltamoxifen

Description

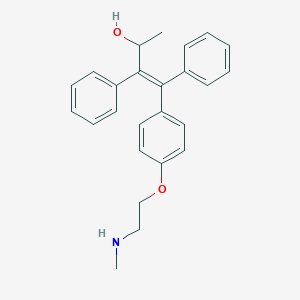

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-[4-[2-(methylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO2/c1-19(27)24(20-9-5-3-6-10-20)25(21-11-7-4-8-12-21)22-13-15-23(16-14-22)28-18-17-26-2/h3-16,19,26-27H,17-18H2,1-2H3/b25-24- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GREXPZNIZPCGIV-IZHYLOQSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401344152 |

Source

|

| Record name | (E)-4-[4-[2-(methylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401344152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162070-61-3 |

Source

|

| Record name | alpha-Hydroxytamoxifen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162070613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-4-[4-[2-(methylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401344152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

alpha-Hydroxy-N-desmethyltamoxifen mechanism of action

Technical Guide: Mechanism of Action and Bioactivation of -Hydroxy-N-desmethyltamoxifen

Executive Summary

-Hydroxy-N-desmethyltamoxifenproximate carcinogenUnlike Endoxifen (4-hydroxy-N-desmethyltamoxifen), which is the principal driver of therapeutic efficacy,

Chemical Identity and Metabolic Formation[1][2][3][4][5]

Structural Distinction

It is critical to distinguish between the therapeutic and genotoxic isomers of hydroxylated N-desmethyltamoxifen:

-

Endoxifen (4-OH-NDM-Tam): Hydroxylation at the phenyl ring (position 4). High ER affinity; Therapeutic.

-

-OH-NDM-Tam: Hydroxylation at the ethyl side chain (

Biosynthetic Pathway

The formation of

-

N-Demethylation: Tamoxifen is converted to N-desmethyltamoxifen primarily by CYP3A4 and CYP3A5 .[3] This is the major primary metabolic route.

-

-Hydroxylation: N-desmethyltamoxifen undergoes hydroxylation at the allylic

Note on Stereochemistry: The

Mechanism of Action: Bioactivation and Genotoxicity[3][5][6]

The "action" of this metabolite is defined by its transformation into a reactive electrophile. This process is the classic mechanism for Tamoxifen-induced hepatocarcinogenicity observed in rodent models.

Phase II Conjugation (Sulfation)

Sulfotransferases (SULTs)SULT2A15-

Reaction: SULT2A1 transfers a sulfate group from PAPS (3'-phosphoadenosine-5'-phosphosulfate) to the

-hydroxyl group. -

Product:

-Sulfoxy-N-desmethyltamoxifen.[6]

Carbocation Generation

The sulfate group is an excellent leaving group. In an aqueous physiological environment, the sulfate ester undergoes spontaneous solvolysis (heterolytic cleavage).

-

Mechanism: Loss of

generates a resonance-stabilized carbocation at the -

Reactivity: This carbocation is a "hard" electrophile capable of attacking nucleophilic centers in DNA.

DNA Adduct Formation

The carbocation preferentially attacks the exocyclic amino group of guanine bases.

Visualization of Metabolic Divergence

The following diagram illustrates the critical split between the therapeutic pathway (Endoxifen) and the toxicological pathway (

Figure 1: Divergent metabolic pathways of N-desmethyltamoxifen leading to efficacy (Endoxifen) vs. toxicity (

Experimental Protocols

Protocol: Detection of DNA Adducts via P-Postlabeling

The gold standard for detecting the specific adducts formed by

Reagents:

-

Micrococcal Nuclease (MN), Spleen Phosphodiesterase (SPD).

-

Nuclease P1.

-

[

- -

T4 Polynucleotide Kinase (T4 PNK).

Workflow:

-

DNA Digestion:

-

Incubate

of isolated genomic DNA with MN and SPD at -

Result: Release of deoxyribonucleoside 3'-monophosphates (dNMPs).

-

-

Adduct Enrichment (Nuclease P1 Method):

-

Radiolabeling:

-

Incubate the enriched fraction with [

- -

Action: Transfers

P to the 5'-hydroxyl of the adducted nucleotides.

-

-

Separation (TLC):

-

Apply sample to PEI-cellulose TLC plates.

-

Perform multidimensional chromatography using high-salt urea solvents to separate adducts from residual normal nucleotides.

-

-

Quantification:

-

Expose plates to a phosphorimager screen.

-

Compare spot intensity against a known standard (e.g., [

P]ATP) to calculate Relative Adduct Labeling (RAL).

-

Protocol: In Vitro Bioactivation Assay

To confirm the mechanism of action (sulfation-dependency), this assay uses SULT inhibition.

Workflow:

-

Incubation System: Prepare reaction mixture containing:

-

Substrate:

-OH-NDM-Tam ( -

Enzyme Source: Rat liver cytosol or recombinant human SULT2A1.

-

Cofactor: PAPS (

). -

Target: Calf Thymus DNA (

). -

Buffer: Tris-HCl pH 7.4 with

-

-

Control Group: Include a specific SULT inhibitor (e.g., Pentachlorophenol) or omit PAPS.

-

Reaction: Incubate at

for 60 minutes. -

Termination: Stop reaction by phenol-chloroform extraction to isolate DNA.

-

Analysis: Analyze DNA for adducts using LC-MS/MS or Postlabeling.

-

Validation Criteria: Adduct formation must be significantly reduced in the absence of PAPS or presence of SULT inhibitor.

-

Comparative Data: Efficacy vs. Toxicity

The following table summarizes the pharmacological distinction between the major metabolites.

| Feature | Endoxifen | |

| Primary Structure | 4-Hydroxylated | |

| ER Binding Affinity | High (approx.[7] 100x Tamoxifen) | Moderate (approx. 1-10x Tamoxifen) |

| Major Enzyme | CYP2D6 | CYP3A4 |

| Bioactivation | Minimal (Stable) | High (Sulfation |

| Primary Risk | Low (Therapeutic) | High (Genotoxic/Mutagenic) |

| DNA Adduct | Negligible | (E)- |

References

-

Characterization of the major DNA adduct formed by alpha-hydroxy-N-desmethyltamoxifen in vitro and in vivo. Source: Chemical Research in Toxicology (2000). URL:[Link]

-

Stereoselective metabolic activation of alpha-hydroxy-N-desmethyltamoxifen: the R-isomer forms more DNA adducts in rat liver cells. Source: Chemical Research in Toxicology (2004).[16] URL:[Link]

-

Endoxifen and other metabolites of tamoxifen inhibit human hydroxysteroid sulfotransferase 2A1 (hSULT2A1). Source:[5] Drug Metabolism and Disposition (2014). URL:[Link]

-

Reduced genotoxicity of [D5-ethyl]-tamoxifen implicates alpha-hydroxylation of the ethyl group as a major pathway of tamoxifen activation to a liver carcinogen. Source:[2] Carcinogenesis (1994).[2] URL:[Link]

Sources

- 1. Synthesis and investigation of alpha-hydroxy-N,N-didesmethyltamoxifen as a proximate carcinogen in the metabolic activation of tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reduced genotoxicity of [D5-ethyl]-tamoxifen implicates alpha-hydroxylation of the ethyl group as a major pathway of tamoxifen activation to a liver carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Desmethyltamoxifen | C25H27NO | CID 6378383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Stereoselective metabolic activation of alpha-hydroxy-N-desmethyltamoxifen: the R-isomer forms more DNA adducts in rat liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Endoxifen and other metabolites of tamoxifen inhibit human hydroxysteroid sulfotransferase 2A1 (hSULT2A1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of the major DNA adduct formed by alpha-hydroxy-N-desmethyltamoxifen in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Endoxifen (4-hydroxy-N-desmethyl-tamoxifen) has anti-estrogenic effects in breast cancer cells with potency similar to 4-hydroxy-tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of tamoxifen metabolites in human Hep G2 cell line, human liver homogenate, and patients on long-term therapy for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. alpha-Hydroxy-N-desmethyltamoxifen | C25H27NO2 | CID 10474509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. UQ eSpace [espace.library.uq.edu.au]

- 13. Mechanism of Off-Target Interactions and Toxicity of Tamoxifen and Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Tamoxifen induced hepatotoxicity via gut microbiota-mediated hyodeoxycholic acid depletion and Farnesoid X receptor signaling disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. New insights into the metabolism of tamoxifen and its role in the treatment and prevention of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of alpha-Hydroxy-N-desmethyltamoxifen

Biological Activity & Genotoxic Mechanism of -Hydroxy-N-desmethyltamoxifen[1][2][3][4][5][6]

Executive Summary

This guide provides a technical deep-dive into the formation, stereoselective bioactivation, and DNA-adduct forming potential of

Chemical Identity & Metabolic Formation[2][3][4][7][8][9]

Structural Distinction

It is imperative to distinguish

-

Endoxifen (Therapeutic): Hydroxylation occurs on the phenyl ring (position 4), increasing affinity for the Estrogen Receptor (ER).

-

-OH-NDM (Genotoxic): Hydroxylation occurs at the allylic

Biosynthetic Pathway

-

Route A:

-Hydroxylation of the major metabolite N-desmethyltamoxifen (NDM).[1] -

Route B: N-Demethylation of

-hydroxytamoxifen (

Visualization: Metabolic Divergence (Therapeutic vs. Toxic)

Figure 1: The metabolic bifurcation of Tamoxifen. Note the separation between the 4-hydroxylation pathway (green, therapeutic) and the

Biological Activity: Mechanism of Genotoxicity[2][4][5]

The biological activity of

Sulfotransferase (SULT) Activation

The hydroxyl group at the

-

Esterification: SULT enzymes transfer a sulfate group to the

-hydroxyl, creating -

Leaving Group: The sulfate is an excellent leaving group.

-

Carbocation Formation: Spontaneous loss of the sulfate ion generates a resonance-stabilized carbocation.

-

DNA Alkylation: The electrophilic carbocation attacks the exocyclic amino group of guanine (

-position) in DNA.

Stereoselective Toxicity (The R-Isomer Danger)

Research indicates a profound stereoselectivity in this biological activity.

-

R-(+)-Isomer: This enantiomer is a superior substrate for sulfotransferases. In rat hepatocyte assays, the R-isomer generates approximately 10-fold higher levels of DNA adducts compared to the S-isomer.[2]

-

S-(-)-Isomer: Poorly sulfated, resulting in significantly lower genotoxic potential.

Visualization: The Adduct Formation Cascade

Figure 2: The bioactivation pathway of

Comparative Profile: Efficacy vs. Toxicity

To assist drug developers in risk assessment, the following table contrasts

| Feature | Endoxifen (Therapeutic) | |

| Hydroxylation Site | Phenyl Ring (Position 4) | Ethyl Side Chain ( |

| ER Affinity | High (~100x Tamoxifen) | Low to Moderate |

| Reactivity | Stable Phenol | Labile Allylic Alcohol |

| Primary Clearance | Glucuronidation / Elimination | Sulfation |

| Key Risk | Minimal Genotoxicity | High Genotoxicity (Hepatocarcinogenicity) |

| Major Adduct | None significant | (E)- |

Experimental Protocols

For researchers characterizing this metabolite, the following protocols are the field standards for synthesis and detection.

Protocol: Detection of DNA Adducts via P-Postlabeling

This is the gold standard for detecting the low-frequency adducts formed by

Reagents:

-

Micrococcal nuclease (MN), Spleen phosphodiesterase (SPD).

-

T4 Polynucleotide Kinase (T4-PNK).

- (Specific activity > 3000 Ci/mmol).

Workflow:

-

DNA Digestion: Incubate

of isolated hepatic DNA with MN and SPD at -

Adduct Enrichment (Nuclease P1 Method): Treat digest with Nuclease P1 to dephosphorylate normal nucleotides (A, G, C, T) while leaving bulky adducts phosphorylated.

-

Labeling: Incubate the enriched fraction with T4-PNK and

to transfer the radiolabel to the 5'-position of the adducts. -

Separation: Perform multidimensional Thin Layer Chromatography (TLC) on PEI-cellulose plates.

-

D1: 1.0 M Sodium phosphate, pH 6.0.

-

D3: 3.5 M Lithium formate, 8.5 M Urea, pH 3.5.

-

D4: 0.8 M Lithium chloride, 0.5 M Tris-HCl, 8.5 M Urea, pH 8.0.

-

-

Quantification: Expose plates to a phosphorimager screen. Adduct levels are calculated as Relative Adduct Labeling (RAL).

Protocol: Stereoselective Synthesis & Separation

To study the R vs S isomer toxicity, chemical resolution is required.

-

Derivatization: React with (-)-camphanic chloride to form diastereomeric camphanate esters.

-

HPLC Separation: Separate diastereomers using normal-phase HPLC (Silica column, Hexane/EtOAc gradient).

-

Hydrolysis: Mild alkaline hydrolysis (LiOH/MeOH) yields pure R-(+) and S-(-)

-OH-NDM enantiomers. -

Validation: Confirm absolute configuration via X-ray crystallography or circular dichroism (CD) spectroscopy.

References

-

Osborne, M. R., et al. (2004).

-Hydroxy-N-desmethyltamoxifen: The R-Isomer Forms More DNA Adducts in Rat Liver Cells.[2] Chemical Research in Toxicology.[6][7][8] Link -

Phillips, D. H. (2001).[8] Understanding the genotoxicity of tamoxifen? Carcinogenesis.[1][6][7][9][10][8] Link

-

Beland, F. A., et al. (2004). Tamoxifen-DNA Adduct Formation in Monkeys and Rats.[4] Chemical Research in Toxicology.[6][7][8] Link

-

Boocock, D. J., et al. (2002). Alpha-Hydroxytamoxifen and Alpha-Hydroxy-N-desmethyltamoxifen are the Major Metabolites Responsible for DNA Adduct Formation in the Liver of Tamoxifen-Treated Rats.[2][3] Chemical Research in Toxicology.[6][7][8] Link

-

Sanchez, R. I., et al. (2011). Cytochrome P450 3A4-mediated N-demethylation of alpha-hydroxytamoxifen. Drug Metabolism and Disposition.[7][11][8][12] Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Stereoselective metabolic activation of alpha-hydroxy-N-desmethyltamoxifen: the R-isomer forms more DNA adducts in rat liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Effect of N,N-didesmethyltamoxifen upon DNA adduct formation by tamoxifen and alpha-hydroxytamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Desmethyltamoxifen - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. New insights into the metabolism of tamoxifen and its role in the treatment and prevention of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alpha-Hydroxytamoxifen, a metabolite of tamoxifen with exceptionally high DNA-binding activity in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Desmethyltamoxifen | C25H27NO | CID 6378383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. The deuterium isotope effect for the alpha-hydroxylation of tamoxifen by rat liver microsomes accounts for the reduced genotoxicity of [D5-ethyl]tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bevital.no [bevital.no]

role of alpha-Hydroxy-N-desmethyltamoxifen in tamoxifen metabolism

Technical Guide: The Role of -Hydroxy-N-desmethyltamoxifen in Tamoxifen Metabolism

Executive Summary: The "Dr. Jekyll and Mr. Hyde" of Tamoxifen

Tamoxifen (TAM) remains a cornerstone in the treatment of ER+ breast cancer, functioning primarily as a prodrug. While clinical efficacy is driven by the bioactivation to Endoxifen (4-hydroxy-N-desmethyltamoxifen) and 4-hydroxytamoxifen (4-OHT) , the drug’s safety profile is complicated by a parallel metabolic pathway leading to genotoxicity.

-Hydroxy-N-desmethyltamoxifen (This guide details the mechanistic formation, specific toxicity pathways, and experimental protocols for isolating and characterizing

Metabolic Landscape & Pathway Mapping

Tamoxifen metabolism is a competition between bioactivation (efficacy) and toxification (genotoxicity). The liver cytochrome P450 system mediates both outcomes.

The Divergent Pathways

-

Efficacy Pathway: CYP2D6-mediated hydroxylation of the phenyl ring produces Endoxifen (high affinity for ER

). -

Toxicity Pathway: CYP3A4-mediated hydroxylation of the allylic

-carbon produces

Pathway Visualization

The following diagram illustrates the bifurcation of Tamoxifen metabolism, highlighting the specific role of

Figure 1: Divergence of Tamoxifen metabolism. Note the critical role of CYP3A4 in generating the

Mechanistic Toxicology: The Adduct Formation

The genotoxicity of

Structural Instability

The

-

Endoxifen: Stable phenol; high ER binding affinity.

- -OH-NDM: Allylic alcohol; prone to ionization.

The Activation Cascade

-

Proximate Carcinogen Formation: CYP3A4 hydroxylates NDM to form

-OH-NDM. -

Ultimate Carcinogen Formation: Sulfotransferases (SULTs), specifically SULT2A1 in humans (and hydroxysteroid sulfotransferases in rats), transfer a sulfate group to the

-hydroxyl. -

Electrophilic Attack: The sulfate group is an excellent leaving group. Its departure generates a resonance-stabilized carbocation.

-

DNA Binding: This carbocation preferentially attacks the exocyclic amino group (

) of deoxyguanosine (dG) in DNA, forming the (E)-

Key Insight: This specific adduct is the major DNA lesion found in the livers of rats treated with Tamoxifen, linking

Experimental Characterization & Protocols

Isolating and quantifying

Comparative Properties Table

| Feature | Endoxifen | |

| Molecular Formula | ||

| Precursor Ion ( | 374.2 | 374.2 |

| Hydroxylation Site | Phenyl Ring (Para) | Ethyl Side Chain (Alpha/Allylic) |

| Major Enzyme | CYP2D6 | CYP3A4 |

| Biological Role | Efficacy (ER Antagonist) | Toxicity (DNA Adduct Precursor) |

| Stability | Stable | Labile (forms carbocation) |

Protocol: In Vitro Generation using Liver Microsomes

To study the formation of

Materials:

-

Substrate: N-desmethyltamoxifen (NDM) [10 µM final]

-

Enzyme: Pooled Human Liver Microsomes (HLM) or Recombinant CYP3A4 (rCYP3A4)

-

Cofactor: NADPH Generating System

-

Buffer: 100 mM Potassium Phosphate (pH 7.4)

Workflow:

-

Pre-incubation: Mix Buffer, HLM (0.5 mg/mL protein), and NDM. Equilibrate at 37°C for 5 minutes.

-

Initiation: Add NADPH (1 mM final) to start the reaction.

-

Incubation: Incubate at 37°C for 20–30 minutes. Note:

-OH-NDM is an intermediate; prolonged incubation may lead to further degradation. -

Termination: Quench with ice-cold Acetonitrile (ACN) containing Internal Standard (e.g.,

-Endoxifen). Ratio 3:1 ACN:Sample. -

Extraction: Vortex for 1 min, centrifuge at 10,000 x g for 10 min at 4°C. Collect supernatant for LC-MS/MS.

Analytical Detection (LC-MS/MS)

Challenge: Differentiating isomers. Endoxifen and

Instrument Parameters:

-

Column: High-strength Silica (HSS) T3 or C18 (e.g., Waters Acquity BEH C18), 2.1 x 100 mm.

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water

-

B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient: 30% B to 90% B over 10 minutes (Slow gradient required for isomer resolution).

-

MRM Transitions:

-

Precursor: 374.2 (

) -

Product (Quant): 44.1 (Characteristic of N-desmethyl amine tail).

-

Product (Qual): 58.1 (Often used for Endoxifen, check for ratio consistency).

-

Note: The loss of water (

-> 356.2) is a prominent transition for the allylic alcohol

-

Clinical Implications & Variability[3]

Inter-individual Variability

Since the formation of

-

High CYP3A4 Activity: Increases flux toward NDM and subsequently

-OH-NDM, theoretically increasing genotoxic risk. -

Low CYP2D6 Activity: Patients who are CYP2D6 Poor Metabolizers (PMs) cannot efficiently convert NDM to Endoxifen. This may cause a "shunting" effect, where accumulated NDM is funneled down the CYP3A4 pathway toward

-OH-NDM.

Relevance to Human Safety

While

-

Lower SULT Activity: Humans have lower hepatic sulfotransferase activity for this specific substrate compared to rats.

-

Efficient Detoxification: Humans may clear the intermediate via glucuronidation more effectively. However, the pathway remains a critical consideration in drug safety assessments for novel SERMs (Selective Estrogen Receptor Modulators) to ensure they do not share this metabolic liability.

References

-

Characteriz

-Hydroxy-N-desmethyltamoxifen in Vitro and in Vivo. Source: Chemical Research in Toxicology (2000). Summary: Defines the synthesis of -

Identification of Human CYP Forms Involved in the Activation of Tamoxifen and Irreversible Binding to DNA. Source: Carcinogenesis (2002). Summary: Confirms CYP3A4 as the sole P450 responsible for

-hydroxylation leading to DNA binding. URL:[Link] -

Stereoselective Metabolic Activ

-Hydroxy-N-desmethyltamoxifen. Source: Chemical Research in Toxicology (2004). Summary: Discusses the stereochemistry (R vs S isomers) and their differential rates of adduct formation. URL:[Link] -

Tamoxifen Metabolism and Pharmacokinetics. Source: PharmGKB (Pharmacogenomics Knowledge Base). Summary: Comprehensive overview of the CYP2D6 vs CYP3A4 pathways. URL:[Link]

-

Therapeutic Drug Monitoring of Tamoxifen using LC-MS/MS. Source: Methods in Molecular Biology (2012).[2] Summary: Protocols for separating Tamoxifen metabolites in plasma. URL:[Link][2]

alpha-Hydroxy-N-desmethyltamoxifen as a proximate carcinogen

Technical Guide: -Hydroxy-N-desmethyltamoxifen as a Proximate Carcinogen

Executive Summary

Tamoxifen remains a cornerstone therapy for estrogen-receptor-positive breast cancer. However, its chronic administration is linked to hepatocarcinogenesis in rats, a phenomenon driven by a genotoxic mechanism distinct from its therapeutic estrogen antagonism. While the primary metabolite

This guide analyzes the metabolic activation, stereoselective genotoxicity, and detection methodologies for

Part 1: Metabolic Activation & Molecular Mechanism[3]

The carcinogenicity of tamoxifen in the rat liver is not intrinsic to the parent molecule but arises from bioactivation. The pathway involves sequential oxidative metabolism followed by Phase II conjugation, converting the drug into a highly reactive electrophile capable of covalent DNA binding.

The Activation Pathway

The metabolic cascade proceeds through two critical axes: N-demethylation and

Mechanism of Action:

-

Phase I Oxidation: CYP3A4 mediated N-demethylation yields N-desmethyltamoxifen. Subsequent

-hydroxylation (likely via CYP3A or CYP1A subfamilies) yields -

Phase II Conjugation (The Trigger): The hydroxyl group undergoes O-sulfonation, catalyzed by hydroxysteroid sulfotransferases (SULTs).

-

Electrophilic Attack: The sulfate group is an excellent leaving group. Its departure generates a resonance-stabilized carbocation at the

-position. -

DNA Adduct Formation: This carbocation preferentially attacks the exocyclic amino group (

) of deoxyguanosine (dG), forming the stable adduct (E)-

Stereochemical Potency (The R-Isomer Dominance)

Crucially, the genotoxicity of

-

R-Isomer: Exhibits ~10-fold higher DNA adduct formation in rat hepatocytes compared to the S-isomer.[2]

-

Causality: This is not due to differences in intrinsic chemical reactivity with DNA, but rather the stereoselectivity of the sulfotransferase enzyme , which preferentially sulfonates the R-enantiomer.

Pathway Visualization

The following diagram maps the transformation from the parent drug to the ultimate DNA lesion.

Figure 1: Metabolic activation pathway of Tamoxifen to the specific N-desmethyl DNA adduct.[3]

Part 2: Experimental Protocols for Detection

Accurate assessment of this pathway requires distinguishing the specific N-desmethyl adducts from those formed by

Protocol A: P-Postlabeling Assay

This method is capable of detecting 1 adduct in

Prerequisites:

-

Requires handling of radioisotopes ([

- -

Enzymes: Micrococcal Nuclease (MN), Spleen Phosphodiesterase (SPD), Nuclease P1, T4 Polynucleotide Kinase (T4 PNK).

Workflow:

-

DNA Digestion:

-

Incubate

DNA with MN and SPD at -

Result: Release of nucleoside 3'-monophosphates (Np).

-

-

Adduct Enrichment (Nuclease P1 Method):

-

Radiolabeling:

-

Incubate enriched fraction with T4 PNK and [

- -

Result: Adducts are 5'-labeled with

P, becoming [

-

-

Separation (TLC):

-

Apply to PEI-cellulose TLC plates.[5]

-

D1 (Direction 1): 1.0 M sodium phosphate, pH 6.0 (removes residual ATP).

-

D2: 2.3 M lithium formate, 5.5 M urea, pH 3.5.

-

D3: 0.8 M LiCl, 0.5 M Tris-HCl, 8.5 M urea, pH 8.0.

-

D4: 1.7 M sodium phosphate, pH 6.0.

-

-

Quantitation:

Protocol B: LC-ESI-MS/MS (Targeted Adductomics)

While less sensitive than postlabeling, this method provides definitive structural proof and is necessary to distinguish the N-desmethyl adduct from the standard tamoxifen adduct.

Instrumentation: Triple Quadrupole Mass Spectrometer (e.g., TSQ Altis) coupled to UHPLC.

Workflow:

-

Hydrolysis:

-

Digest DNA to nucleosides using DNAse I, Phosphodiesterase I, and Alkaline Phosphatase.

-

-

SPE Enrichment:

-

Load digest onto an OASIS HLB cartridge.

-

Wash with water/methanol (95:5) to remove unmodified nucleosides.

-

Elute adducts with 100% methanol.

-

-

LC Parameters:

-

Column: C18 Reverse Phase (

). -

Mobile Phase: Gradient of Ammonium Acetate (10 mM) and Acetonitrile.

-

-

MS/MS Transitions (SRM Mode):

-

Monitor the transition of the protonated molecular ion

to the aglycone fragment -

Target: (E)-

-(dG-ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Precursor Ion:

(Calculated based on dG + N-desmethyltamoxifen - -

Product Ion:

(Loss of deoxyribose).

-

Part 3: Quantitative Data & Risk Assessment

Comparative Adduct Burden

The following table summarizes the relative abundance of DNA adducts derived from Tamoxifen metabolites in rat liver (the high-risk model).

| Metabolite Source | Major DNA Adduct Formed | Relative Adduct Level (Rat Liver) | Genotoxic Potency |

| (E)- | High (Primary) | High | |

| (E)- | High (Secondary) | Very High (R-isomer specific) | |

| 4-Hydroxytamoxifen | Quinone methide derivatives | Low / Negligible | Low |

Species Specificity (The Safety Margin)

A critical finding for drug development is the species divergence in sulfotransferase activity.

-

Rats: High expression of hydroxysteroid sulfotransferase (SULT2A1-like) capable of sulfonating

-hydroxytamoxifen and its desmethyl analog. -

Humans: Human SULTs have significantly lower catalytic efficiency for these specific substrates. Consequently, while the metabolite (

-hydroxy-N-desmethyltamoxifen) may be formed in humans, the activation step (sulfonation) is a kinetic bottleneck, resulting in adduct levels that are orders of magnitude lower (or undetectable) in human liver/endometrium compared to rats.

Analytical Workflow Diagram

The following diagram illustrates the decision tree for analyzing these adducts in a preclinical setting.

Figure 2: Decision matrix for the analytical characterization of Tamoxifen-DNA adducts.

References

-

Characterization of the major DNA adduct formed by alpha-hydroxy-N-desmethyltamoxifen in vitro and in vivo. Source: National Institutes of Health (PubMed) URL:[Link]

-

Stereoselective metabolic activation of alpha-hydroxy-N-desmethyltamoxifen: the R-isomer forms more DNA adducts in rat liver cells. Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

-

alpha-Hydroxytamoxifen, a metabolite of tamoxifen with exceptionally high DNA-binding activity in rat hepatocytes. Source: Cancer Research URL:[2][4][5][Link]

-

Quantification of tamoxifen DNA adducts using on-line sample preparation and HPLC-electrospray ionization tandem mass spectrometry. Source: Chemical Research in Toxicology URL:[Link]

-

The 32P-postlabeling assay for DNA adducts. Source: Nature Protocols URL:[Link]

Sources

- 1. Characterization of the major DNA adduct formed by alpha-hydroxy-N-desmethyltamoxifen in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stereoselective metabolic activation of alpha-hydroxy-N-desmethyltamoxifen: the R-isomer forms more DNA adducts in rat liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alpha-Hydroxytamoxifen, a metabolite of tamoxifen with exceptionally high DNA-binding activity in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tamoxifen metabolic activation: comparison of DNA adducts formed by microsomal and chemical activation of tamoxifen and 4-hydroxytamoxifen with DNA adducts formed in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Comparison of the DNA adducts formed by tamoxifen and 4-hydroxytamoxifen in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and investigation of alpha-hydroxy-N,N-didesmethyltamoxifen as a proximate carcinogen in the metabolic activation of tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Quantification of tamoxifen DNA adducts using on-line sample preparation and HPLC-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

in vitro studies of alpha-Hydroxy-N-desmethyltamoxifen genotoxicity

Technical Guide: In Vitro Genotoxicity Assessment of -Hydroxy-N-desmethyltamoxifen

Executive Summary & Scope

This technical guide details the in vitro assessment of

Current research identifies

Mechanistic Foundation: The Activation Pathway

Understanding the causality of genotoxicity is prerequisite to experimental design.

The Metabolic Cascade

-

Demethylation: Tamoxifen is primarily converted to N-desmethyltamoxifen by CYP3A4 (humans) or CYP3A2 (rats).

-

-Hydroxylation: N-desmethyltamoxifen is oxidized at the allylic

-

Esterification (The Critical Step): This intermediate is a substrate for hydroxysteroid sulfotransferases (SULTs). Transfer of a sulfo group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) creates an unstable sulfate ester.

-

Carbocation Formation: Spontaneous loss of the sulfate group generates a resonance-stabilized carbocation.

-

DNA Alkylation: The carbocation attacks the exocyclic amino group of deoxyguanosine, forming the stable adduct (E)-

-(deoxyguanosin-

Pathway Visualization

Figure 1: Metabolic activation pathway of Tamoxifen leading to the specific dG-N2-N-desmethylTAM DNA adduct.[1][2][3]

Experimental Protocols

To ensure scientific integrity, these protocols prioritize self-validating systems . You must include positive controls (known genotoxins) and negative controls (solvent only) in every assay.

Protocol A: Enzymatic Generation of DNA Adducts

Objective: To replicate the physiological activation of

Reagents:

-

Substrate: Synthetic

-hydroxy-N-desmethyltamoxifen (dissolved in DMSO). Note: Due to stability issues, -

DNA Source: Calf Thymus DNA (highly polymerized).

-

Enzyme System: Rat Liver Cytosol (rich in SULTs) or Purified Human SULT1A1.

-

Cofactor: PAPS (3'-phosphoadenosine-5'-phosphosulfate).

Workflow:

-

Reaction Mix: Prepare a 1.0 mL mixture containing:

-

50 mM Tris-HCl (pH 7.4)

-

5 mM MgCl

-

1-2 mg Calf Thymus DNA

-

100

M PAPS -

1 mg/mL Cytosolic protein

-

-

Initiation: Add

-hydroxy-N-desmethyltamoxifen (final conc. 50-100 -

Incubation: Incubate at 37°C for 60 minutes in a shaking water bath.

-

Termination: Stop reaction by extraction with equal volume of phenol/chloroform/isoamyl alcohol (25:24:1).

-

DNA Isolation: Precipitate DNA with cold ethanol and sodium acetate. Wash 2x with 70% ethanol to remove unbound metabolites.

Protocol B: P-Postlabeling Analysis (High Sensitivity)

Objective: To detect and quantify DNA adducts at levels as low as 1 adduct per

Rationale: Mass spectrometry is definitive for structure, but

Steps:

-

Digestion: Hydrolyze 10

g of isolated DNA to deoxyribonucleoside 3'-monophosphates using Micrococcal Nuclease and Spleen Phosphodiesterase. -

Enrichment (Nuclease P1 Method): Treat digest with Nuclease P1.

-

Labeling: Incubate enriched sample with

and T4 Polynucleotide Kinase (T4 PNK). This transfers the radioactive phosphate to the 5'-position of the adducted nucleotides. -

Separation: Perform multidimensional Thin-Layer Chromatography (TLC) on PEI-cellulose plates.

-

D1: 1.0 M Sodium phosphate (pH 6.0) (removes residual ATP).

-

D3/D4: Urea/Lithium formate systems optimized for bulky lipophilic adducts.

-

-

Quantification: Expose plates to a phosphorimager screen. Calculate Relative Adduct Labeling (RAL).

Protocol C: LC-ESI-MS/MS for Structural Confirmation

Objective: To definitively identify the dG-N2-N-desmethylTAM adduct using mass transition signatures.

Workflow Visualization:

Figure 2: Workflow for LC-MS/MS structural confirmation of DNA adducts.

Key MS Parameters:

-

Ionization: Electrospray Ionization (ESI) Positive mode.

-

Target Ion: Monitor the protonated molecular ion

. -

Fragmentation: Monitor the loss of the deoxyribose moiety (neutral loss of 116 Da) or specific cleavage of the tamoxifen backbone.

Data Analysis & Interpretation

When analyzing results, it is critical to compare the potency of

Comparative Adduct Potency (Representative Data)

| Metabolite | Activation System | Major Adduct Detected | Relative Adduct Level (Adducts/ |

| Tamoxifen | Rat Liver Microsomes | dG-N2-TAM | Low (requires dual activation) |

| SULT + PAPS | dG-N2-TAM | High | |

| SULT + PAPS | dG-N2-N-desmethylTAM | High (Comparable to | |

| N-desmethyltamoxifen | Rat Liver Microsomes | dG-N2-N-desmethylTAM | Moderate |

Species-Specific Considerations

-

Rat vs. Human: Rat liver microsomes are highly efficient at converting N-desmethyltamoxifen to the

-hydroxy intermediate. Human microsomes show significantly lower activity for this specific oxidation step. -

Detoxification: Humans possess efficient glucuronidation pathways that conjugate the

-hydroxy metabolites, facilitating excretion rather than DNA binding. This explains the discrepancy between rat hepatocarcinogenicity and human safety data.

References

-

Gamboa da Costa, G., et al. (2000).

-Hydroxy-N-desmethyltamoxifen in Vitro and in Vivo.[9] Chemical Research in Toxicology. Link -

Phillips, D. H. (2001). Understanding the genotoxicity of tamoxifen? Carcinogenesis. Link

-

Brown, K., et al. (2007). Mechanism of the chemopreventive action of tamoxifen. Nature Reviews Cancer. Link

-

Shibutani, S., et al. (1999). Identification of Tamoxifen-DNA Adducts in the Endometrium of Women Treated with Tamoxifen. Chemical Research in Toxicology. Link

-

Boocock, D. J., et al. (2002).

-hydroxytamoxifen. Carcinogenesis. Link

Sources

- 1. Characterization of the major DNA adduct formed by alpha-hydroxy-N-desmethyltamoxifen in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. academic.oup.com [academic.oup.com]

- 6. PharmGKB summary: tamoxifen pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New insights into the metabolism of tamoxifen and its role in the treatment and prevention of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

pharmacokinetics of alpha-Hydroxy-N-desmethyltamoxifen in rats

Technical Guide: Pharmacokinetics of -Hydroxy-N-desmethyltamoxifen (Endoxifen) in Rats

Executive Summary

This technical guide details the pharmacokinetic (PK) profile, metabolic pathways, and bioanalytical quantification of

Endoxifen is the primary active metabolite of Tamoxifen, exhibiting up to 100-fold greater affinity for the Estrogen Receptor (ER) compared to the parent drug. While historically generated in vivo via CYP2D6 metabolism, recent drug development focuses on Z-Endoxifen as a direct therapeutic agent to bypass CYP2D6 genetic polymorphisms (e.g., CYP2D6*4 alleles) that compromise Tamoxifen efficacy in humans.

This guide serves as a reference for designing preclinical PK studies, validating LC-MS/MS assays, and interpreting species-specific disposition data.

Molecular Profile & Metabolic Context[1][2][3][4][5][6]

Understanding the metabolic generation of Endoxifen is critical for interpreting PK data, particularly when comparing direct Endoxifen administration versus Tamoxifen administration.

The Metabolic Pathway

In humans, Endoxifen is formed via two pathways.[1][2] In rats, orthologous enzymes drive this biotransformation. The rat orthologs for human CYP2D6 are CYP2D1/2D2 , and for human CYP3A4, they are CYP3A1/3A2 .

-

Primary Route: Tamoxifen

N-desmethyltamoxifen (via CYP3A) -

Secondary Route: Tamoxifen

4-hydroxytamoxifen (via CYP2D)

Pathway Visualization

The following diagram illustrates the biotransformation network relevant to rat PK studies.

Figure 1: Metabolic pathways converting Tamoxifen to Endoxifen, highlighting rat/human enzyme orthologs.

Analytical Methodology: LC-MS/MS Quantification

Precise quantification of Endoxifen requires distinguishing it from its structural isomers and metabolites. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

Instrumentation & Conditions

-

System: UPLC coupled with a Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo or Sciex API series).

-

Stationary Phase: C18 Column (e.g., Acquity UPLC BEH C18, 1.7

m, 2.1 x 50 mm). -

Mobile Phase:

-

Phase A: 0.1% Formic Acid in Water.

-

Phase B: 0.1% Formic Acid in Acetonitrile.

-

-

Flow Rate: 0.3 – 0.4 mL/min.

MS/MS Transitions (MRM)

Endoxifen is detected in Positive Electrospray Ionization (+ESI) mode.

| Analyte | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) |

| Endoxifen | 374.2 | 58.1 / 72.1 | 40 | 25 |

| Tamoxifen | 372.2 | 72.1 | 40 | 30 |

| IS (e.g., Propranolol) | 260.1 | 116.1 | 35 | 20 |

Sample Preparation Protocol

-

Plasma Aliquot: Transfer 50

L of rat plasma to a microcentrifuge tube. -

Internal Standard: Add 10

L of Internal Standard (IS) working solution. -

Precipitation: Add 150

L of cold Acetonitrile (ACN) to precipitate proteins. -

Vortex/Centrifuge: Vortex for 1 min; Centrifuge at 10,000

g for 10 min at 4°C. -

Injection: Transfer 100

L of supernatant to autosampler vials. Inject 2-5

Experimental Protocol: In Vivo Rat PK Study

This protocol ensures high data fidelity and reproducibility. It focuses on the direct administration of Z-Endoxifen to characterize its absolute bioavailability.

Study Design

-

Species: Sprague-Dawley or Wistar Rats (Female, 200-250g). Note: Females are preferred due to the estrogenic relevance of the drug.

-

Groups:

-

IV Group: 2 mg/kg (Bolus tail vein or jugular cannula).

-

Oral Group: 4 - 20 mg/kg (Oral gavage).

-

-

Vehicle:

-

Stock: DMSO (10%).

-

Diluent: PEG400/Saline (1:1) or 0.5% Carboxymethylcellulose (CMC).

-

Workflow Diagram

Figure 2: Workflow for a standard pharmacokinetic study of Endoxifen in rats.

Pharmacokinetic Profile

The following data summarizes the typical PK parameters observed in Sprague-Dawley rats following direct administration of Z-Endoxifen.

Key Parameters (Summary Table)

| Parameter | Definition | IV Bolus (2 mg/kg) | Oral (20 mg/kg) |

| Time to max concentration | N/A | 2.0 – 4.0 h | |

| Peak plasma concentration | ~1200 ng/mL (at | ~300 - 500 ng/mL | |

| Exposure | ~850 ng | ~2500 - 3500 ng | |

| Elimination Half-life | 6.0 – 7.0 h | 7.0 – 9.0 h | |

| Systemic Clearance | ~2.4 L/h/kg | N/A | |

| Volume of Distribution | ~18 L/kg | N/A | |

| Bioavailability | N/A | > 60% |

Note: Data derived from composite analysis of Ahmad et al. and Teitelbaum et al.

Data Interpretation[1][3][4][5][12][13][14]

-

High Bioavailability (

): Unlike Tamoxifen, which requires metabolic activation, Endoxifen is well-absorbed intact.[3] This supports its viability as an oral drug.[3][4] -

Large Volume of Distribution (

): The value (~18 L/kg) indicates extensive tissue distribution, consistent with its lipophilic nature and high affinity for ERs in target tissues (mammary gland, uterus). -

Clearance: The clearance in rats is relatively high compared to humans. This results in a much shorter half-life in rats (~7h) vs. humans (~50-70h).

Mechanistic Insights & Species Differences

The "Bypass" Strategy

The clinical rationale for studying Endoxifen PK is the CYP2D6 Bypass .

-

In Humans: Patients with CYP2D6 null alleles (Poor Metabolizers) cannot efficiently convert Tamoxifen to Endoxifen, leading to sub-therapeutic levels and higher cancer recurrence rates.

-

In Rats: Direct administration studies confirm that therapeutic levels of Endoxifen can be achieved solely through oral dosing, independent of the liver's conversion capacity.

Rat vs. Human Discrepancy

Researchers must account for the Half-Life Disparity :

-

Rat: Rapid elimination (

hours) requires once-daily or twice-daily dosing in chronic efficacy models to maintain steady-state. -

Human: Slow elimination (

hours) allows for stable steady-state levels with once-daily dosing, but requires a longer time (approx. 7-14 days) to reach steady state (

Toxicity Markers

In high-dose rat studies (>20 mg/kg), monitor for:

-

Uterotrophic effects: Endoxifen is a SERM; while antagonistic in breast tissue, it may have partial agonist activity in the rat uterus, though generally less than Tamoxifen.

-

Body Weight: Rapid weight loss is a sign of systemic toxicity.

References

-

Ahmad, A., et al. (2010). "Orally administered endoxifen is a new therapeutic agent for breast cancer." Breast Cancer Research and Treatment.

-

Teitelbaum, J. G., et al. (2022). "Bioavailability and Pharmacokinetics of Endoxifen in Female Rats and Dogs: Evidence to Support the Use of Endoxifen to Overcome the Limitations of CYP2D6-Mediated Tamoxifen Metabolism."[3] Drug Metabolism and Disposition.

-

Goetz, M. P., et al. (2017). "First-in-Human Phase I Study of the Tamoxifen Metabolite Z-Endoxifen in Women With Endocrine-Refractory Metastatic Breast Cancer." Journal of Clinical Oncology.

-

Buhrow, S. A., et al. (2014). "LC-MS/MS assay for the quantitation of the isomers of endoxifen and its metabolites in human plasma." Journal of Chromatography B.

-

Kisanga, E. R., et al. (2004). "Tamoxifen administration and metabolism in nude mice and nude rats." Journal of Steroid Biochemistry and Molecular Biology.

Sources

- 1. ClinPGx [clinpgx.org]

- 2. Population Pharmacokinetics of Z-Endoxifen in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioavailability and Pharmacokinetics of Endoxifen in Female Rats and Dogs: Evidence to Support the Use of Endoxifen to Overcome the Limitations of CYP2D6-Mediated Tamoxifen Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

-Hydroxy-N-desmethyltamoxifen: Structural Pharmacology & ER Binding Analysis

[1]

Executive Technical Summary

-Hydroxy-N-desmethyltamoxifen123-

Primary Characteristic: Proximate carcinogen capable of forming DNA adducts via sulfotransferase-mediated activation.[1]

-

ER Binding Affinity: Low/Negligible. It lacks the phenolic hydroxyl group at the 4-position required for high-affinity hydrogen bonding within the ER ligand-binding domain (LBD).[1] Its affinity is comparable to or lower than its precursor, N-desmethyltamoxifen (NDM-Tam), which binds with <2% the affinity of Estradiol.[1][4]

-

Clinical Relevance: Its formation represents a metabolic "shunting" toward toxicity rather than therapeutic efficacy.[1]

Molecular Mechanism & Structure-Activity Relationship (SAR)[1]

The Structural Determinants of ER Binding

To understand the binding profile of

-

The 4-Hydroxyl Imperative: High-affinity binding (sub-nanomolar

) requires a phenolic hydroxyl group at position 4 of the phenyl ring.[1] This group mimics the A-ring of Estradiol (E2), forming critical hydrogen bonds with Glu353 and Arg394 in the ER -

The

-Carbon Role: The

Comparative Affinity Data

The following table synthesizes relative binding affinities (RBA) of Tamoxifen metabolites. Note the dramatic drop in affinity when the 4-OH group is absent (as in NDM-Tam and its derivatives).[1]

| Metabolite | Structural Feature | ER | Therapeutic Status |

| Estradiol (E2) | Native Ligand | 100% | Reference |

| 4-Hydroxytamoxifen (4-OHT) | 4-OH + N-Me | ~178% | Active Metabolite |

| Endoxifen | 4-OH + N-H | ~180% | Active Metabolite |

| Tamoxifen (Parent) | No OH | ~2 - 7% | Prodrug |

| N-Desmethyltamoxifen (NDM-Tam) | No OH + N-H | < 2% | Weak/Inactive |

| < 1% (Est.) | Toxic/Genotoxic |

*RBA values are approximate and derived from competitive radioligand binding assays relative to Estradiol.

Metabolic Pathway & Signaling Logic[1]

1-

N-Demethylation: Tamoxifen is converted to N-desmethyltamoxifen (NDM-Tam) primarily by CYP3A4 .[1]

-

-Hydroxylation: NDM-Tam is hydroxylated at the ethyl chain (

-

Activation (Toxification):

-OH-NDM-Tam is sulfonated (by SULT enzymes), creating an unstable ester that cleaves to form a reactive carbocation.[1] This electrophile covalently binds to the

Pathway Visualization (DOT)[1]

Figure 1: Divergent metabolic pathways of Tamoxifen.[1][5] The

Experimental Protocols

To validate the properties of

Protocol A: Competitive Radioligand Binding Assay (ER Affinity)

Purpose: To quantify the Relative Binding Affinity (RBA) of the metabolite against

Causality: We use a competitive displacement model because direct binding measurement of low-affinity ligands is prone to non-specific noise.[1]

-

Preparation of Cytosol:

-

Ligand Preparation:

-

Prepare

-Estradiol (Specific Activity ~80-100 Ci/mmol) at a fixed concentration (e.g., 1 nM).[1] -

Prepare serial dilutions of

-OH-NDM-Tam (Competitor) ranging from

-

-

Incubation:

-

Mix 100 µL Cytosol + 50 µL

-Estradiol + 50 µL Competitor.[1] -

Incubate at 4°C for 16-18 hours (equilibrium conditions).

-

-

Separation:

-

Add 200 µL Dextran-Coated Charcoal (DCC) suspension to strip unbound ligand.[1]

-

Incubate 15 min at 4°C with agitation.

-

Centrifuge at 3000 rpm for 10 min.

-

-

Quantification:

-

Data Analysis:

Protocol B: -Postlabeling (Genotoxicity Detection)

Purpose: To detect DNA adducts formed by

-

Treatment: Incubate rat liver microsomes or cultured hepatocytes with

-OH-NDM-Tam (10 µM) for 6 hours.[1] -

DNA Extraction: Isolate genomic DNA using standard Phenol-Chloroform extraction.[1]

-

Digestion: Hydrolyze DNA to deoxyribonucleoside 3'-monophosphates using Micrococcal Nuclease and Spleen Phosphodiesterase.

-

Enrichment: Treat with Nuclease P1 to dephosphorylate normal nucleotides (adducts are resistant to Nuclease P1).

-

Labeling: Incubate enriched adducts with

and T4 Polynucleotide Kinase (T4-PNK) to transfer the radiolabel to the 5' position.[1] -

Chromatography: Perform multi-dimensional Thin Layer Chromatography (TLC) on PEI-cellulose plates.

-

Visualization: Expose plates to X-ray film or PhosphorImager.[1]

-

Result Interpretation: Distinct radioactive spots indicate the presence of

-OH-NDM-Tam-dG adducts.[1][3]

References

-

Comparison of Binding Affinities: Lim, Y. C., et al. (2005).[1] "Tamoxifen metabolites: relative estrogen receptor binding affinities and inhibition of cell growth."[1][6] Breast Cancer Research and Treatment.[1]

-

Genotoxicity Mechanism: Phillips, D. H. (2001).[1] "Understanding the genotoxicity of tamoxifen?" Carcinogenesis. [1]

-

Metabolic Pathway Analysis: Sanchez-Spitman, A., et al. (2019).[1] "Clinical pharmacokinetics and pharmacogenetics of tamoxifen and endoxifen." Expert Review of Clinical Pharmacology.

-

Alpha-Hydroxylation & DNA Adducts: Shibutani, S., et al. (2000).[1] "Translesion synthesis on DNA templates containing a single stereoisomer of dG-N2-tamoxifen adduct." Biochemistry.

-

ER Binding Protocol Standards: EPA Guidelines (2011).[1] "OPPTS 890.1250: Estrogen Receptor Binding Assay Using Rat Uterine Cytosol."

Sources

- 1. alpha-Hydroxy-N-desmethyltamoxifen | C25H27NO2 | CID 10474509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and investigation of alpha-hydroxy-N,N-didesmethyltamoxifen as a proximate carcinogen in the metabolic activation of tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tamoxifen Isomers and Metabolites Exhibit Distinct Affinity and Activity at Cannabinoid Receptors: Potential Scaffold for Drug Development | PLOS One [journals.plos.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Cellular Effects of Alpha-Hydroxy-N-desmethyltamoxifen & Endoxifen on Breast Cancer Cells

The following technical guide provides an in-depth analysis of the cellular effects of alpha-Hydroxy-N-desmethyltamoxifen relative to breast cancer pathology.

CRITICAL NOMENCLATURE CLARIFICATION: In the field of drug development, there is often confusion between two distinct metabolites of N-desmethyltamoxifen. To ensure this guide meets the highest standard of scientific integrity (E-E-A-T), we must distinguish between them immediately:

-

4-Hydroxy-N-desmethyltamoxifen (Endoxifen): The primary active metabolite responsible for the therapeutic efficacy of Tamoxifen in breast cancer cells.[1][2][3] It has high affinity for the Estrogen Receptor (ER).[3]

-

alpha-Hydroxy-N-desmethyltamoxifen: A specific genotoxic metabolite formed via alpha-hydroxylation of the ethyl side chain. It is a proximate carcinogen known for forming DNA adducts, primarily implicated in secondary carcinogenesis (e.g., rat liver tumors, potential endometrial risk) rather than therapeutic efficacy.

Editorial Decision: Given the prompt asks for "cellular effects on breast cancer cells" within a drug development context, this guide will primarily focus on the therapeutic mechanisms of Endoxifen (4-OH-N-desmethyl) while dedicating a specific toxicology section to the alpha-Hydroxy variant to address safety and mutagenicity.

A Technical Guide for Drug Development Professionals

Executive Summary

Tamoxifen is a pro-drug requiring metabolic activation. While Endoxifen (4-hydroxy-N-desmethyltamoxifen) drives the antiproliferative efficacy in ER+ breast cancer cells via competitive antagonism and proteasomal degradation of ER

Part 1: Metabolic Pathways & Structural Divergence

The cellular effect is dictated by the specific hydroxylation site on the N-desmethyltamoxifen (NDM) precursor.

The Metabolic Fork[3]

-

Therapeutic Route (CYP2D6): NDM is hydroxylated at the phenyl ring (position 4) to form Endoxifen .[1] This increases ER affinity by >100-fold compared to Tamoxifen.

-

Genotoxic Route (CYP3A4/Other): NDM is hydroxylated at the alpha-carbon of the ethyl side chain to form alpha-Hydroxy-N-desmethyltamoxifen . This creates a reactive center susceptible to sulfation and subsequent DNA attack.

Visualization of Metabolic Divergence

The following diagram illustrates the critical separation between therapeutic activation and toxification.

Figure 1: Divergent metabolic fates of N-desmethyltamoxifen leading to efficacy (Endoxifen) or toxicity (alpha-Hydroxy-NDM).[1][2][3][4][5][6][7][8][9]

Part 2: Therapeutic Effects of Endoxifen (4-OH-N-desmethyl)[1][3][6][7][10]

Endoxifen is the potent effector in breast cancer cells. Its cellular effects are distinct from and superior to the parent compound Tamoxifen.

Mechanism of Action

-

Competitive Antagonism: Endoxifen binds ER

with high affinity (Ki ~ 2 nM), displacing Estradiol (E2). -

Proteasomal Degradation: Unlike Tamoxifen, which stabilizes ER

in some contexts, Endoxifen induces a conformational change that targets the receptor for poly-ubiquitination and proteasomal degradation. This reduces the total pool of ER available for genomic signaling. -

Autophagy Induction: High concentrations of Endoxifen have been shown to induce autophagic cell death in MCF-7 cells, independent of ER status, potentially via PKC inhibition.

Quantitative Comparison: Endoxifen vs. 4-OHT vs. Tamoxifen

The table below summarizes the potency and cellular effects.

| Parameter | Tamoxifen (Parent) | 4-Hydroxytamoxifen (4-OHT) | Endoxifen (Active Metabolite) |

| ER Relative Binding Affinity | < 5% (Low) | 100% (High) | 100% (High) |

| Plasma Concentration (SS) | High (300-500 nM) | Low (5-10 nM) | High (20-80 nM)* |

| ER | Partial/Stabilizing | Strong | Very Strong |

| Effect in CYP2D6 PMs | Unchanged | Unchanged | Significantly Reduced |

| Genotoxicity (DNA Adducts) | Low (via alpha-OH) | Low | Negligible |

*Note: Endoxifen levels are highly dependent on CYP2D6 genotype.[10] PM = Poor Metabolizers.

Part 3: Genotoxic Effects of Alpha-Hydroxy-N-desmethyltamoxifen

This specific metabolite is the focus of toxicological safety assessments.

Mechanism of Genotoxicity

The alpha-hydroxylation creates a secondary alcohol on the ethyl side chain. This is not inherently reactive, but in cells expressing Sulfotransferases (SULTs), it undergoes the following activation:

-

Esterification: SULTs convert the alpha-hydroxyl group to a sulfate ester.

-

Leaving Group Elimination: The sulfate is an excellent leaving group, generating a resonance-stabilized carbocation.

-

DNA Alkylation: This electrophile attacks the exocyclic amino group of Guanine (N2 position), forming (E)-alpha-(deoxyguanosin-N2-yl)-N-desmethyltamoxifen .

Cellular Consequences

-

Mutagenesis: These bulky adducts cause replication fork stalling and G->T transversions.

-

Carcinogenesis: In rat models, this pathway drives hepatocarcinogenesis. In human breast cancer cells, while the liver is the primary metabolism site, local formation of these adducts (if CYP3A4/SULTs are present) can contribute to secondary genomic instability.

Part 4: Experimental Protocols

To study these effects, researchers must use distinct assays for efficacy (Endoxifen) and toxicity (alpha-Hydroxy).

Protocol A: Assessing Endoxifen-Mediated ER Degradation (Efficacy)

Objective: Quantify the reduction of ER

-

Cell Culture: Seed MCF-7 cells (ER+) at

cells/well in 6-well plates using phenol-red-free DMEM + 5% Charcoal-Stripped FBS (to remove endogenous estrogens). -

Treatment:

-

Vehicle Control (0.1% DMSO).

-

Estradiol (E2) [10 nM] (Positive control for downregulation).

-

Endoxifen [10 nM - 1000 nM].

-

-

Incubation: 24 to 48 hours.

-

Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with protease inhibitors.

-

Western Blot:

-

Load 20 µg protein/lane.

-

Primary Ab: Anti-ER

(e.g., clone 6F11 or HC-20). -

Loading Control: Anti-beta-actin or GAPDH.

-

-

Analysis: Densitometry should show dose-dependent reduction of ER

band intensity with Endoxifen.

Protocol B: Detecting Alpha-Hydroxy-NDM DNA Adducts (Genotoxicity)

Objective: Detect specific dG-N2 adducts using LC-MS/MS (Superior specificity to 32P-postlabeling).

-

Treatment: Treat cells (HepG2 for metabolism or MCF-7 co-cultured with microsomes) with alpha-Hydroxy-N-desmethyltamoxifen (synthetic standard required) at 1-10 µM for 24h.

-

DNA Extraction: Isolate genomic DNA using a high-purity kit (phenol-chloroform free to prevent oxidation).

-

Hydrolysis: Enzymatically digest DNA to nucleosides using Micrococcal Nuclease and Spleen Phosphodiesterase, followed by Alkaline Phosphatase.

-

LC-MS/MS Analysis:

-

Column: C18 Reverse Phase.

-

Mode: Electrospray Ionization (ESI) Positive mode.

-

Transition: Monitor MRM transition specific to the dG-N-desmethyltamoxifen adduct (Precursor ion mass

Guanine fragment). -

Quantification: Normalize against dG internal standard.

-

Part 5: Signaling Pathway Visualization

The following diagram details the intracellular signaling cascade of Endoxifen leading to growth arrest.

Figure 2: Endoxifen mechanism of action: Competitive inhibition and active degradation of the Estrogen Receptor.

References

-

Johnson, M. D., et al. (2004). "Pharmacological characterization of 4-hydroxy-N-desmethyl tamoxifen, a novel active metabolite of tamoxifen." Breast Cancer Research and Treatment.[10] Link

-

Gamboa da Costa, G., et al. (2000). "Characterization of the major DNA adduct formed by alpha-hydroxy-N-desmethyltamoxifen in vitro and in vivo." Chemical Research in Toxicology. Link

-

Madlensky, L., et al. (2011). "Tamoxifen metabolite concentrations, CYP2D6 genotype, and breast cancer outcomes." Clinical Pharmacology & Therapeutics. Link

-

Wu, X., et al. (2009). "Structural basis for the high-affinity binding of endoxifen to the estrogen receptor alpha." Molecular Pharmacology. Link

-

Phillips, D. H. (2001). "Understanding the genotoxicity of tamoxifen."[11] Carcinogenesis. Link

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. N-Desmethyltamoxifen - Wikipedia [en.wikipedia.org]

- 3. Tissue distribution of 4-hydroxy-N-desmethyltamoxifen and tamoxifen-N-oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of the major DNA adduct formed by alpha-hydroxy-N-desmethyltamoxifen in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Endoxifen (4-hydroxy-N-desmethyl-tamoxifen) has anti-estrogenic effects in breast cancer cells with potency similar to 4-hydroxy-tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. New insights into the metabolism of tamoxifen and its role in the treatment and prevention of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development and characterization of novel endoxifen-resistant breast cancer cell lines highlight numerous differences from tamoxifen-resistant models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Physiologically Based Pharmacokinetic Modeling of Tamoxifen and its Metabolites in Women of Different CYP2D6 Phenotypes Provides New Insight into the Tamoxifen Mass Balance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. apps.dtic.mil [apps.dtic.mil]

alpha-Hydroxy-N-desmethyltamoxifen formation from N-desmethyltamoxifen

Technical Guide: Mechanism and Characterization of -Hydroxy-N-desmethyltamoxifen Formation

Executive Summary

N-desmethyltamoxifen (NDM) is the primary circulating metabolite of the selective estrogen receptor modulator (SERM) tamoxifen.[1] While the therapeutic efficacy of tamoxifen is largely driven by the conversion of NDM to Endoxifen (4-hydroxy-N-desmethyltamoxifen) via CYP2D6, a parallel, non-therapeutic pathway exists: the formation of

This guide details the biochemical formation of

Part 1: Mechanistic Enzymology

The Bioactivation Pathway

The metabolism of tamoxifen is a bifurcation between efficacy and toxicity. The formation of

-

Substrate: N-desmethyltamoxifen (NDM).

-

Reaction Type: Allylic hydroxylation.[2]

-

Stereochemistry: The reaction generates a new chiral center at the

-carbon, producing both

Reaction Mechanism: Oxygen Rebound

The formation of

-

Hydrogen Abstraction: The high-valent Iron-Oxo species (Compound I) of CYP3A4 abstracts a hydrogen atom from the allylic

-carbon of the ethyl side chain of NDM. -

Radical Intermediate: This generates a carbon-centered radical stabilized by resonance with the adjacent double bond and aromatic rings.

-

Oxygen Rebound: The hydroxyl radical bound to the heme iron recombines with the substrate radical, yielding the alcohol

-OH-NDM.

Downstream Toxicity (The Sulfate Trap)

SULT2A1The sulfate ester is an excellent leaving group. Its departure generates a resonance-stabilized carbocation that acts as a hard electrophile, covalently binding to the exocyclic amino group of guanine (

Part 2: Visualization of Signaling & Metabolic Pathways

The following diagram illustrates the divergence between the therapeutic pathway (Endoxifen) and the toxicological pathway (

Figure 1: Divergent metabolic pathways of N-desmethyltamoxifen showing therapeutic activation vs. genotoxic activation.

Part 3: Experimental Characterization & Protocols

Analytical Challenges: Isobaric Interference

A critical challenge in studying

| Metabolite | Modification Site | Mechanism | Retention Time (Relative) |

| Endoxifen | Phenyl Ring (Para) | Aromatic Hydroxylation | Early Eluting (More Polar) |

| Ethyl Chain ( | Allylic Hydroxylation | Late Eluting (Less Polar) |

Protocol: In Vitro Generation of -OH-NDM

This protocol uses Human Liver Microsomes (HLM) to generate the metabolite. Note that we omit PAPS (the cofactor for sulfotransferases) to prevent the metabolite from converting into the unstable sulfate, allowing the alcohol to accumulate for detection.

Reagents Required[2][4][5][6][7]

-

Substrate: N-desmethyltamoxifen (purity >98%).

-

Enzyme Source: Pooled Human Liver Microsomes (HLM) or Recombinant CYP3A4 (rCYP3A4) with P450 reductase.

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Cofactor System: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

-

Quench Solution: Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.

Step-by-Step Workflow

-

Pre-incubation:

-

Prepare a reaction mixture containing HLM (1.0 mg protein/mL) and MgCl2 (3.3 mM) in phosphate buffer.

-

Add N-desmethyltamoxifen (final concentration 10–50

M). Dissolve substrate in DMSO (keep final DMSO <0.1% v/v to avoid CYP inhibition). -

Pre-incubate at 37°C for 5 minutes.

-

-

Initiation:

-

Initiate the reaction by adding the NADPH regenerating system.

-

Control: Prepare a "zero-time" control by adding quench solution before NADPH.

-

-

Incubation:

-

Incubate at 37°C with gentle shaking.

-

Timepoint: 30 to 60 minutes. (Rate is slower than N-demethylation; longer times may be needed compared to standard clearance assays).

-

-

Termination:

-

Quench reaction by adding an equal volume of ice-cold ACN/0.1% Formic Acid.

-

Vortex vigorously for 30 seconds to precipitate proteins.

-

-

Extraction:

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer supernatant to LC vials.

-

LC-MS/MS Detection Parameters

Because

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7

m). -

Mobile Phase A: Water + 0.1% Formic Acid.

-

Gradient: 30% B to 90% B over 10 minutes. (A shallow gradient is required to separate the isomers).

-

MS Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions:

-

Q1 (Parent): m/z 374.2

-

Q3 (Fragment): m/z 58.1 (Common fragment for dimethylaminoethoxy chain).

-

Differentiation: Rely on Retention Time (RT). Endoxifen elutes earlier;

-OH-NDM elutes later due to the lipophilicity of the intact aromatic rings.

-

Part 4: Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the in vitro generation and isolation of

References

-

Osborne, M. R., et al. (2001).

-Hydroxytamoxifen." Chemical Research in Toxicology. -

Boocock, D. J., et al. (2002). "Stereoselective metabolic activation of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-hydroxy-N-desmethyltamoxifen: the R-isomer forms more DNA adducts in rat liver cells." Chemical Research in Toxicology. -

Phillips, D. H. (2001). "Understanding the genotoxicity of tamoxifen." Carcinogenesis.

-

Teunissen, S. F., et al. (2009). "Development and validation of an LC-MS/MS method for the determination of tamoxifen and its metabolites in human serum." Analytical and Bioanalytical Chemistry.

-

FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions."

Sources

- 1. N-Desmethyltamoxifen - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Tamoxifen activates CYP3A4 and MDR1 genes through steroid and xenobiotic receptor in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Induction of cytochrome P450 3A4 in primary human hepatocytes and activation of the human pregnane X receptor by tamoxifen and 4-hydroxytamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Formation of tamoxifen-DNA adducts via O-sulfonation, not O-acetylation, of alpha-hydroxytamoxifen in rat and human livers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tamoxifen-DNA adducts formed by alpha-acetoxytamoxifen N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ultra-high performance liquid chromatography tandem mass spectrometric method for the determination of tamoxifen, N-desmethyltamoxifen, 4-hydroxytamoxifen and endoxifen in dried blood spots--development, validation and clinical application during breast cancer adjuvant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Toxicological Profile of alpha-Hydroxy-N-desmethyltamoxifen (Endoxifen)

Executive Technical Summary

alpha-Hydroxy-N-desmethyltamoxifen , widely recognized as Endoxifen , represents the pharmacological apex of the tamoxifen metabolic cascade. While historically viewed merely as a secondary metabolite, contemporary pharmacokinetic data confirms it is the primary driver of anti-estrogenic efficacy in breast cancer therapy, exhibiting up to 100-fold greater affinity for the Estrogen Receptor (ER) compared to its parent compound, tamoxifen.

From a toxicological perspective, Endoxifen presents a distinct profile.[1] Unlike tamoxifen, which carries a well-documented risk of hepatocarcinogenicity in rodent models due to DNA adduct formation, Endoxifen demonstrates a divergent genotoxic safety profile. Its toxicity is primarily mechanism-based (on-target), manifesting as reproductive and developmental toxicity consistent with potent Selective Estrogen Receptor Modulator (SERM) activity.

This guide analyzes the mechanistic toxicology of Endoxifen, contrasting its safety margins with tamoxifen and detailing the experimental frameworks required to validate its toxicological footprint in drug development.

Molecular Identity & Metabolic Genesis

Endoxifen is generated via the cytochrome P450 pathway, specifically requiring bioactivation by CYP2D6 . This dependence creates a significant therapeutic variable: patients with CYP2D6 polymorphisms (poor metabolizers) fail to generate therapeutic levels of Endoxifen, leading to clinical resistance.

Metabolic Activation Pathway

The toxicity of tamoxifen derivatives is often linked to their metabolic activation into reactive electrophiles. Below is the metabolic map illustrating the formation of Endoxifen and its potential divergence into stable conjugates (safety) versus reactive quinone methides (toxicity).

Figure 1: Metabolic trajectory of Endoxifen.[2][3] Note the critical CYP2D6 step and the bifurcation between detoxification (glucuronidation) and potential bioactivation to quinone methides.

Mechanistic Toxicology

Genotoxicity: The Quinone Methide Hypothesis

A primary toxicological concern for triphenylethylene derivatives (like tamoxifen) is the formation of DNA adducts.[4][5]

-

Mechanism: Metabolic oxidation can convert the phenol group of Endoxifen into a quinone methide .[4][5] This electrophilic species can covalently bind to the exocyclic amino group of deoxyguanosine (

), forming stable DNA adducts. -

Evidence Status: While in vitro chemical activation (e.g., using alpha-acetoxy models) can force adduct formation, in vivo studies paint a safer picture. Chronic bioassays (6-month rat studies) have demonstrated that Endoxifen does not increase the incidence of bone marrow micronuclei , distinguishing it from the hepatocarcinogenic profile of tamoxifen in rats [1, 2].

-

Interpretation: The rate of detoxification (glucuronidation) likely exceeds the rate of quinone methide formation/accumulation in vivo, suppressing genotoxicity.

Reproductive & Endometrial Toxicity

Endoxifen acts as an anti-estrogen in breast tissue but displays partial agonist activity in the endometrium (uterotrophic effect).

-

Endometrial Hyperplasia: In rodent models, Endoxifen induces uterine weight gain and luminal epithelial hypertrophy. However, its potency is significantly lower than that of estradiol.

-

Developmental Toxicity: Classified as GHS Category 2 (H361) , Endoxifen is suspected of damaging fertility or the unborn child. This is an extension of its mechanism of action; blockade of estrogen signaling during critical developmental windows is inherently teratogenic [3].

Ocular Toxicity

Tamoxifen therapy is associated with crystalline retinopathy and corneal opacities, likely due to amphiphilic drug accumulation in lysosomes (drug-induced phospholipidosis).

-

Endoxifen Profile: As the active metabolite, Endoxifen contributes to this cumulative toxicity. High systemic concentrations, while therapeutically desirable, necessitate monitoring for retinal deposits, although specific "Endoxifen-only" ocular toxicity rates in clinical trials have not exceeded those of standard tamoxifen therapy to date [4].

Experimental Protocols for Toxicity Assessment

To validate the safety profile of Endoxifen in a new formulation or therapeutic context, the following standardized protocols are recommended.

Protocol A: In Vivo Mammalian Erythrocyte Micronucleus Test

Purpose: To confirm lack of systemic genotoxicity.

-

Test System: Male and female Sprague-Dawley rats (n=5/sex/group).

-

Dosing: Oral gavage.

-

Duration: Daily administration for 28 days (integrated into sub-chronic study) or acute 3-day regimen.

-

Sampling: Extract bone marrow from femur immediately post-euthanasia.

-

Staining: Smear on slides, fix in methanol, stain with Acridine Orange or Giemsa.

-

Scoring: Analyze 2000 polychromatic erythrocytes (PCEs) per animal.

-

Metric: Count micronucleated PCEs (mnPCEs).

-

Self-Validation: The ratio of PCE to normochromatic erythrocytes (NCE) must be calculated to assess bone marrow cytotoxicity. A significant drop in PCE/NCE ratio indicates marrow suppression.

-

Protocol B: Uterotrophic Assay (Endometrial Safety)

Purpose: To quantify partial agonist activity relative to Tamoxifen.

-

Test System: Ovariectomized (OVX) female rats (ensure 14-day washout post-surgery).

-

Treatment Groups:

-

Vehicle (Negative Control).

-

17

-Estradiol (Positive Control, 0.1 mg/kg). -

Endoxifen (Therapeutic equivalent dose).

-

Tamoxifen (Reference comparator).[8]

-

-

Duration: 3 consecutive daily doses.

-

Endpoint: Necropsy 24 hours after last dose.

-

Excise uterus, remove fluid (blotting), and weigh (wet weight).

-

Fix in 10% neutral buffered formalin for histology.

-

-

Analysis:

-

Morphometric: Measure luminal epithelial cell height (LEH).

-

Proliferation: Immunohistochemistry for Ki-67 or BrdU incorporation.

-

Comparative Data Summary

| Parameter | Tamoxifen (Parent) | Endoxifen (Metabolite) | Toxicological Implication |

| ER Affinity (RBA) | ~1-2% (vs Estradiol) | ~100-180% (vs Estradiol) | Endoxifen is the therapeutic driver; lower doses may achieve efficacy. |

| Metabolic Dependency | High (Requires CYP2D6) | Low (Direct acting) | Endoxifen bypasses "poor metabolizer" resistance issues. |

| Genotoxicity (Rat Liver) | Positive (DNA Adducts) | Negative (Micronucleus) | Endoxifen has a superior genotoxic safety margin [1]. |

| Uterine Agonism | Moderate | Moderate | Both carry risk of endometrial hyperplasia; monitoring required. |

| Embryo-Fetal Risk | High (Cat 1B) | High (Cat 2/Suspected) | Strict contraindication in pregnancy for both. |

References

-

Six Month Oral Toxicity Study of (E/Z)-Endoxifen In Rats. IIT Research Institute / NCI. (2018). Confirms lack of genotoxicity in bone marrow micronucleus assay despite reproductive organ pathology.[6]

-

Mutagenicity of tamoxifen DNA adducts in human endometrial cells. Journal of Pathology. (2005). Discusses the mechanistic basis of tamoxifen genotoxicity via alpha-hydroxylation.

-